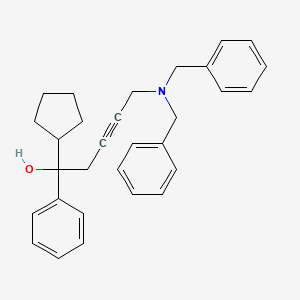![molecular formula C23H17N7O5 B11682052 5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophénoxy)-3-méthoxyphényl]éthényl}-1-(2-hydroxyéthyl)-1H-pyrazole-4-carbonitrile est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels tels que les groupes amino, cyano, nitro et méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophénoxy)-3-méthoxyphényl]éthényl}-1-(2-hydroxyéthyl)-1H-pyrazole-4-carbonitrile implique plusieurs étapes, y compris la formation de composés intermédiaires. Une méthode courante implique l'addition nucléophile et la cyclisation des carbodiimides avec des composés diazo dans des conditions douces . Ce processus est souvent réalisé dans une configuration de synthèse en flux automatisée et multi-étapes, ce qui permet la purification en ligne des intermédiaires et la génération du produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des techniques de synthèse en flux multi-étapes similaires. L'utilisation de systèmes automatisés garantit un rendement et une pureté élevés du produit final, ce qui le rend adapté à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophénoxy)-3-méthoxyphényl]éthényl}-1-(2-hydroxyéthyl)-1H-pyrazole-4-carbonitrile subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants pour produire différentes formes réduites du composé.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire à diverses positions sur la molécule, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés amino. Les réactions de substitution peuvent conduire à une large gamme de composés substitués avec différents groupes fonctionnels.
Applications de recherche scientifique
5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophénoxy)-3-méthoxyphényl]éthényl}-1-(2-hydroxyéthyl)-1H-pyrazole-4-carbonitrile a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophénoxy)-3-méthoxyphényl]éthényl}-1-(2-hydroxyéthyl)-1H-pyrazole-4-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse functional groups, which can interact with various biological targets.
Biological Studies: The compound’s interactions with enzymes, receptors, and other biomolecules are studied to understand its mechanism of action and potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Used as a probe to study biological processes and pathways due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés du pyrazole avec des groupes fonctionnels comparables, tels que :
Unicité
Ce qui distingue 5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophénoxy)-3-méthoxyphényl]éthényl}-1-(2-hydroxyéthyl)-1H-pyrazole-4-carbonitrile est sa combinaison unique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C23H17N7O5 |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
5-amino-3-[(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H17N7O5/c1-34-21-9-14(8-16(12-25)22-18(13-26)23(27)29(28-22)6-7-31)2-4-20(21)35-19-5-3-17(30(32)33)10-15(19)11-24/h2-5,8-10,31H,6-7,27H2,1H3/b16-8+ |
Clé InChI |
FTWSAXXSSHKCKV-LZYBPNLTSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
SMILES canonique |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
